Pentyl 3-ethoxypropanoate
Description
Pentyl 3-ethoxypropanoate (CAS No. 14144-36-6) is an ester with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.264 g/mol . It is structurally characterized by a pentyl ester group attached to a 3-ethoxypropanoic acid backbone. Synonyms for this compound include 3-ethoxy-propionic acid pentyl ester and AC1L85JS, among others .
Properties
CAS No. |
14144-36-6 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
pentyl 3-ethoxypropanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-8-13-10(11)7-9-12-4-2/h3-9H2,1-2H3 |
InChI Key |
LECMFIIQEQTPNP-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCOCC |
Canonical SMILES |
CCCCCOC(=O)CCOCC |
Other CAS No. |
14144-36-6 |
solubility |
0.01 M |
Synonyms |
pentyl 3-ethoxypropanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The most directly comparable compound in the provided evidence is pentyl acetate , a widely used ester in industrial applications. Below is a comparative analysis based on available
Table 1: Key Properties of Pentyl 3-Ethoxypropanoate vs. Pentyl Acetate
Structural Differences and Inferred Properties
- Chain Length and Substituents: this compound has a longer carbon chain (C10 vs. C7) and an additional ethoxy (-OCH₂CH₃) group compared to pentyl acetate.
- Functional Groups : The ethoxy group introduces polarity, which could improve miscibility with water compared to pentyl acetate. However, direct evidence for this is absent in the provided sources.
Enzymatic and Hydrolytic Behavior (Indirect Insights)
For example:
- Pentyl xylosides exhibit higher concentrations in pentanol than water due to low water miscibility .
- Hydrolysis rates vary with chain length (e.g., DP2 degrades faster than DP3) . These findings suggest that this compound’s ethoxy group might influence its stability and interaction with enzymes or aqueous environments, though direct studies are lacking.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer : Apply probit or logit regression models to calculate LD50/LC50 values. Use Shapiro-Wilk tests to confirm data normality and Tukey’s HSD for post-hoc comparisons. Report uncertainty intervals and validate assumptions via residual plots .
Data Presentation and Analysis Guidelines
- Tabulate raw data (e.g., reaction yields, spectroscopic peaks) in appendices, with processed data (means ± SD) in the main text.
- Use SI units and significant figures consistently; justify deviations (e.g., ppm in NMR) .
- Ethical compliance : Obtain institutional review board (IRB) approval for studies involving human/animal subjects, and declare conflicts of interest .
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